Agalloside

概要

説明

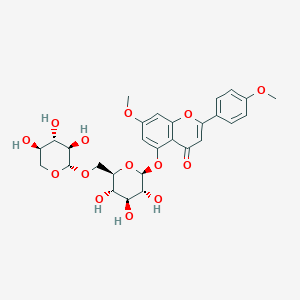

7,4’-Di-O-methylapigenin 5-O-xylosylglucoside is a naturally occurring flavonoid glycoside. It is derived from the plant Aquilaria sinensis and is known for its inhibitory activity on nitric oxide production by activated RAW 264.7 cells . This compound has a molecular formula of C28H32O14 and a molecular weight of 592.55 g/mol .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 7,4’-Di-O-methylapigenin 5-O-xylosylglucoside can be achieved through the enzymatic hydrolysis of the naturally occurring compound, scutellarein 4’-O-glucoside, by an enzyme called flavonol 3-O-glycoside 2’‘’-O-xylosyltransferase . This method involves the use of specific enzymes to facilitate the transfer of sugar moieties to the flavonoid core.

Industrial Production Methods

Industrial production of 7,4’-Di-O-methylapigenin 5-O-xylosylglucoside typically involves extraction from plant sources such as Aquilaria sinensis. The extraction process may include techniques like solvent extraction, ultrasonic extraction, and boiling extraction .

化学反応の分析

Isolation and Structural Characterization

Agalloside (1) was first isolated using Hes1 immobilized beads, with its structure confirmed via NMR and mass spectrometry . The compound features a flavanone core glycosylated at the 5-O position, a rare substitution pattern among flavonoids.

| Property | Value/Description | Source |

|---|---|---|

| Molecular formula | C₂₆H₃₀O₁₄ | |

| Glycosylation site | 5-O position of flavan | |

| Biological activity | Neural stem cell differentiation |

Key Reaction Steps:

-

5-O-Glycosylation of Flavan (25)

-

Oxidation to Flavanone (2)

-

Deprotection

Reaction Optimization and Challenges

-

Glycosylation Selectivity : The use of BF₃·Et₂O ensured regioselective 5-O-glycosylation over other hydroxyl groups, critical for mimicking the natural product’s bioactivity .

-

Oxidation Efficiency : DDQ was chosen for its mild oxidative properties, preventing over-oxidation of sensitive functional groups .

-

Side Reactions : Competing 7-O-glycosylation was minimized through steric hindrance and temperature control .

Biological Relevance and Synthetic Derivatives

Synthetic this compound accelerated neural stem cell differentiation at concentrations comparable to the natural isolate (EC₅₀ ~10 µM) . Modifications to the glycosyl moiety or flavanone core are ongoing to enhance potency and bioavailability.

Comparative Analysis of Synthetic Routes

科学的研究の応用

Chemical and Biological Properties

Agalloside is recognized primarily as a Hes1 dimer inhibitor , which facilitates the differentiation of neural stem cells. The mechanism of action involves binding to the Hes1 transcription factor, which normally inhibits neural stem cell differentiation. By disrupting this inhibition, this compound promotes the transition of neural stem cells into neurons, thereby enhancing neurogenesis.

Scientific Research Applications

This compound has multiple applications across various fields:

| Field | Application Description |

|---|---|

| Chemistry | Used as a model compound for studying glycosylation reactions and flavonoid chemistry. |

| Biology | Investigated for its inhibitory effects on nitric oxide production, relevant in inflammation and immune response studies. |

| Medicine | Potential therapeutic applications in treating inflammatory diseases due to its nitric oxide inhibitory activity. |

| Pharmaceuticals | Utilized in developing natural product-based pharmaceuticals and nutraceuticals. |

Case Studies

Several studies have documented the effects and potential uses of this compound:

-

Neural Stem Cell Differentiation

- A study demonstrated that this compound accelerates the differentiation of multipotent mouse neural stem cells (MEB5) into neurons more effectively than traditional agents like valproic acid or retinoic acid. Treatment with this compound resulted in increased neurite length and neuronal specificity, highlighting its potential for regenerative medicine .

- Inflammatory Response

-

Synthetic Applications

- The total synthesis of this compound has been achieved through innovative methods involving glycosylation techniques, which may facilitate its production for research and therapeutic use . This synthetic route opens avenues for large-scale production and further investigation into its biological effects.

Pharmacokinetics and Safety Profile

The pharmacokinetics of this compound are still under investigation, but initial findings suggest it is metabolized through pathways involving glycosylated flavonoids . Safety assessments indicate that this compound exhibits low toxicity across various concentrations in vitro, making it a promising candidate for further clinical studies .

作用機序

The mechanism of action of 7,4’-Di-O-methylapigenin 5-O-xylosylglucoside involves its ability to inhibit nitric oxide production by activated RAW 264.7 cells . This inhibition is likely mediated through the suppression of inducible nitric oxide synthase (iNOS) expression, which is a key enzyme in the production of nitric oxide during inflammatory responses.

類似化合物との比較

Similar Compounds

7,4’-Di-O-methylapigenin: A related flavonoid with similar structural features but lacking the xylosylglucoside moiety.

Scutellarein 4’-O-glucoside: The precursor compound used in the synthesis of 7,4’-Di-O-methylapigenin 5-O-xylosylglucoside.

Uniqueness

7,4’-Di-O-methylapigenin 5-O-xylosylglucoside is unique due to its specific glycosylation pattern, which imparts distinct biological activities, such as its potent inhibitory effect on nitric oxide production . This unique glycosylation also influences its solubility, stability, and bioavailability compared to other similar flavonoids.

生物活性

Agalloside, scientifically known as 7,4’-Di-O-methylapigenin 5-O-xylosylglucoside, is a flavonoid glycoside derived from the plant Aquilaria agallocha. This compound has garnered attention for its significant biological activities, particularly in the context of neural stem cell differentiation and its potential therapeutic applications in inflammatory diseases.

Chemical Structure and Properties

This compound is characterized by its unique structure as a flavonoid glycoside. Its synthesis involves the enzymatic glycosylation of flavan compounds, leading to its classification as a natural product with potential pharmacological benefits. The structure has been confirmed through various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and mass spectrometry .

Chemical Structure

| Property | Description |

|---|---|

| Chemical Name | 7,4’-Di-O-methylapigenin 5-O-xylosylglucoside |

| Molecular Formula | C₁₈H₁₈O₁₈ |

| Molecular Weight | 378.4 g/mol |

This compound primarily acts as an inhibitor of the Hes1 transcription factor, which plays a crucial role in regulating neural stem cell differentiation. By inhibiting Hes1, this compound promotes the differentiation of neural stem cells, making it a potential candidate for treating neurodegenerative conditions .

Inhibitory Effects

Research indicates that this compound exhibits inhibitory effects on nitric oxide production in activated RAW 264.7 cells, which is relevant for inflammation and immune response studies. This suggests its potential utility in managing inflammatory diseases .

Case Studies and Research Findings

- Neural Stem Cell Differentiation :

- Inflammation :

- Synthetic vs. Natural Comparison :

Pharmacokinetics and Safety Profile

The pharmacokinetics of this compound suggest that it may be metabolized through pathways involving glycosylated flavonoids. While detailed safety profiles are still under investigation, preliminary studies indicate low toxicity levels in cell-based assays .

特性

IUPAC Name |

7-methoxy-2-(4-methoxyphenyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32O14/c1-36-13-5-3-12(4-6-13)17-9-15(29)21-18(40-17)7-14(37-2)8-19(21)41-28-26(35)24(33)23(32)20(42-28)11-39-27-25(34)22(31)16(30)10-38-27/h3-9,16,20,22-28,30-35H,10-11H2,1-2H3/t16-,20-,22+,23-,24+,25-,26-,27+,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTYIRUZJISZADH-AQLOEVPPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3OC4C(C(C(C(O4)COC5C(C(C(CO5)O)O)O)O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O)O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

592.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biological activity of Agalloside and how was it discovered?

A1: this compound is a naturally occurring compound that acts as a neural stem cell differentiation activator. It was isolated from the plant Aquilaria agallocha using a target protein-oriented natural products isolation (TPO-NAPI) approach. Specifically, researchers used Hes1-immobilized beads, as Hes1 is known to inhibit neural stem cell differentiation. This led to the identification of this compound as a molecule capable of binding to and inhibiting Hes1, thereby promoting neural stem cell differentiation [, ].

Q2: What is the structure of this compound and how was it confirmed?

A2: this compound is a flavonoid glycoside. Its full chemical name is 7,4'-Di-O-methylapigenin 5-O-xylosylglucoside. The structure of this compound was elucidated and confirmed through a combination of spectroscopic analyses including Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. Additionally, the first total synthesis of this compound was achieved through the 5-O-glycosylation of a specific flavan molecule, further confirming its structure [].

Q3: Has the activity of synthetic this compound been compared to the naturally isolated compound?

A3: Yes, researchers compared the biological activity of the synthetically produced this compound to the naturally isolated compound. Results showed that the synthetic this compound exhibited comparable activity in accelerating neural stem cell differentiation, indicating its potential for further research and development [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。